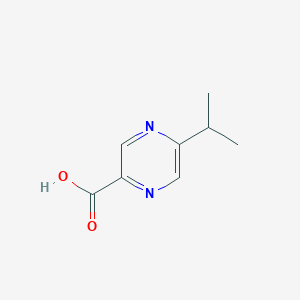

5-Isopropylpyrazine-2-carboxylic acid

Description

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Chemical Science

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, holds a significant position in the annals of chemical science. nih.govkoeichem.com The systematic study of the pyrazine series began in the late 19th century with the development of foundational synthesis methods, such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879, which are among the oldest heterocyclic synthesis reactions still referenced today. koeichem.com These early methods established the groundwork for accessing this important class of compounds.

Initially recognized for their unique aromatic and electronic properties, pyrazines are less basic than their isomers, pyridazine (B1198779) and pyrimidine. koeichem.com Their structural planarity and aromaticity are similar to benzene (B151609). nih.gov This distinct chemical character has made the pyrazine ring a focal point for innovations in total synthesis, synthetic methodologies, and materials science. nih.gov Beyond the laboratory, pyrazine derivatives are abundant in nature, famously contributing to the characteristic aromas of baked and roasted foods. koeichem.com In the broader field of medicinal chemistry, the pyrazine scaffold is considered a "privileged" structure. rjpbcs.com Its utility is demonstrated by its presence in numerous biologically active compounds and several clinically essential medicines, establishing it as a cornerstone in modern drug discovery and development. nih.govnih.gov

The Role of Pyrazine Carboxylic Acids as Key Metabolites and Pharmacophores in Biological Systems

Pyrazine carboxylic acids, a subclass of pyrazines featuring a carboxylic acid substituent, are of profound importance in biological systems, functioning as both crucial metabolites and versatile pharmacophores.

As metabolites, one of the most well-documented examples is pyrazinoic acid (pyrazine-2-carboxylic acid). nih.govnih.gov It is the active metabolite of Pyrazinamide (B1679903), a first-line antitubercular drug used for nearly half a century. nih.govmdpi.com Inside the mycobacterial cell, the prodrug Pyrazinamide is converted by an enzyme into pyrazinoic acid, which is essential for the drug's bactericidal effect against semi-dormant mycobacteria. mdpi.comgoogle.com More recent research has also illuminated the metabolic fate of alkylpyrazines found in foods like coffee. Studies have shown that compounds such as 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654) are extensively metabolized in the human body into their corresponding pyrazine carboxylic acids (e.g., pyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid) and subsequently excreted. thegoodscentscompany.com

As pharmacophores in drug design, the pyrazine ring and its associated carboxylic acid moiety play a critical role in molecular interactions. The electron-deficient nature of the pyrazine ring and the hydrogen-bonding capability of its nitrogen atoms allow it to serve as a key hydrogen bond acceptor, often interacting with amino acid residues in the hinge region of kinase proteins. nih.gov This interaction is a recurring theme in the mechanism of action for many pyrazine-containing kinase inhibitors. nih.gov The pyrazine scaffold has been successfully employed as a bioisostere for other aromatic rings like benzene or pyridine (B92270) in drug development campaigns, leading to numerous therapeutic agents. nih.gov

The following table details several key drugs approved by the FDA that feature the pyrazine scaffold, highlighting their therapeutic applications.

| Drug Name | Therapeutic Application | Role of Pyrazine Scaffold |

| Pyrazinamide | Antitubercular Agent | Prodrug, metabolized to active pyrazinoic acid. nih.govmdpi.com |

| Bortezomib | Anticancer (Multiple Myeloma) | Core structural component, a first-in-class proteasome inhibitor. nih.gov |

| Glipizide | Antidiabetic | Part of the core structure, acts as a potassium channel blocker. nih.gov |

| Amiloride | Diuretic | Functions as a potassium-sparing diuretic. nih.gov |

| Selexipag | Pulmonary Arterial Hypertension | The core structure is hydrolyzed in vivo to the active carboxylic acid. nih.gov |

| Telaprevir | Antiviral (Hepatitis C) | A key component of the HCV NS3/4A serine protease inhibitor. nih.gov |

This table is interactive. Click on the headers to sort the data.

Current Research Landscape and Gaps Pertaining to 5-Isopropylpyrazine-2-carboxylic Acid within the Pyrazine Carboxylic Acid Class

The academic and industrial research landscape for substituted pyrazine-2-carboxylic acids is diverse, with significant efforts focused on derivatives bearing various functional groups at the 5-position. For instance, extensive studies have been conducted on amides derived from 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which have been evaluated for their antimycobacterial and antifungal activities. nih.gov Research has shown that lipophilicity, influenced by substituents like the tert-butyl group, plays a crucial role in the biological activity of these compounds. Similarly, the synthesis and biological evaluation of 5-aroylpyrazine-2-carboxylic acid derivatives have been reported, with some compounds showing promising activity against Mycobacterium tuberculosis. nih.gov The synthesis of 5-methylpyrazine-2-carboxylic acid is also well-documented, as it serves as a key intermediate for synthesizing drugs for diabetes and hyperlipidemia.

Despite this broad investigation into alkyl- and aroyl-substituted pyrazine carboxylic acids, a conspicuous gap exists in the scientific literature regarding This compound . A thorough review of published research reveals a lack of studies dedicated to the synthesis, characterization, or biological evaluation of this specific compound. While its precursor, 2-isopropyl-5-methylpyrazine, is known as a flavoring agent, the corresponding carboxylic acid remains unexplored.

This absence of research is noteworthy. The isopropyl group is structurally intermediate between the well-studied methyl and tert-butyl substituents. Given that biological activity and physicochemical properties, such as lipophilicity and molecular shape, are highly dependent on the nature of the alkyl substituent, the 5-isopropyl derivative represents an uncharacterized data point in the structure-activity relationship (SAR) studies of this class. Research into its synthesis and potential antimycobacterial, antifungal, or other biological activities could provide valuable insights and potentially lead to the discovery of new therapeutic leads. The current body of work on analogous compounds provides a clear rationale and established methodologies for undertaking such an investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)6-3-10-7(4-9-6)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTUBHBSQCYMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazine Carboxylic Acid Derivatives, with a Focus on 5 Isopropylpyrazine 2 Carboxylic Acid Precursors and Analogs

Classical and Contemporary Approaches to Pyrazine (B50134) Ring Formation in Carboxylic Acid Synthesis

The construction of the pyrazine ring is the foundational step in the synthesis of pyrazine carboxylic acids. Over the years, both classical and modern methods have been developed to achieve this, offering various levels of efficiency, regioselectivity, and substrate scope.

Condensation Reactions

Condensation reactions are a cornerstone of pyrazine synthesis, typically involving the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.comrsc.orgslideshare.net This approach is one of the most direct methods for forming the pyrazine core. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.com

A general representation of this reaction is the condensation of an α-dicarbonyl compound with an α-diamino compound. For instance, the self-condensation of α-amino ketones can efficiently produce symmetrical pyrazines. However, when two different α-amino ketones are used, a mixture of products is often obtained, limiting the regioselectivity. rsc.org

A key challenge in these reactions is the control of regiochemistry when unsymmetrical diketones or diamines are used. The choice of reactants is critical for directing the synthesis towards the desired substituted pyrazine. For the synthesis of a 5-alkylpyrazine-2-carboxylic acid derivative, one could envision the condensation of a 1,2-diaminopropane (B80664) derivative with a glyoxal (B1671930) derivative bearing a carboxylate group.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,2-dicarbonyl compound | 1,2-diamine | Dihydropyrazine | tandfonline.com |

| α-amino ketone | α-amino ketone | Symmetrical pyrazine | rsc.org |

| Benzil (B1666583) | Ethylene (B1197577) diamine | 2,3-Diphenyl-5,6-dihydropyrazine | tandfonline.com |

Ring Closure Methodologies

Ring closure strategies offer alternative pathways to the pyrazine ring, often starting from acyclic precursors that are systematically cyclized. These methods can provide better control over the substitution pattern of the final product.

One such approach involves the cyclization of α-amino amides with α-dicarbonyl compounds. This method has been optimized over the years to improve regioselectivity and yield. Another strategy begins with the diazidation of N-allyl malonamides, followed by a thermal or copper-mediated cyclization to form the pyrazine ring with ester and hydroxyl functionalities. rsc.org These functional groups can then be further modified to introduce desired substituents.

A biomimetically inspired synthesis of 2,5-disubstituted pyrazines has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov For example, the synthesis of 2,5-diisopropylpyrazine (B1313309) can be accomplished from the corresponding α-amino aldehyde derived from valine. nih.gov This approach highlights the potential of using readily available amino acids as starting materials for the synthesis of alkylated pyrazines.

| Starting Material(s) | Key Transformation | Product Type | Reference |

| N-allyl malonamides | Diazidation and cyclization | Functionalized pyrazines | rsc.org |

| α-amino aldehydes | Homodimerization and oxidation | 2,5-disubstituted pyrazines | nih.gov |

| 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid | Reaction with acetic anhydride (B1165640) | Pyrimido[5,4-c] tandfonline.comnih.govbenzoxazepin-5(11H)ones | researchgate.net |

Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the functionalization of pyrazines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form carbon-carbon bonds on the pyrazine ring. rsc.org These methods allow for the introduction of various substituents, including alkyl and aryl groups, onto a pre-formed pyrazine core.

For instance, a Suzuki coupling reaction between a halogenated pyrazine and an appropriate boronic acid can be employed to introduce an isopropyl group. semanticscholar.org Similarly, palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been developed to provide unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

More recently, manganese-based pincer complexes have been utilized as catalysts for the dehydrogenative self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazines. acs.org This method offers a sustainable approach with water and hydrogen gas as the only byproducts.

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki Coupling | Pd(PPh3)4 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and aryl boronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | semanticscholar.org |

| Cascade Reaction | Palladium(II) | Aminoacetonitriles and arylboronic acids | Unsymmetrical 2,6-disubstituted pyrazines | organic-chemistry.org |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-amino alcohols | 2,5-substituted pyrazines | acs.org |

Green Chemistry Approaches in Pyrazine Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

A simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives involves the reaction of a 1,2-diketone with a 1,2-diamine in aqueous methanol (B129727) with a catalytic amount of potassium tert-butoxide. tandfonline.comtandfonline.com This method avoids the use of harsh reagents and simplifies work-up procedures.

Biocatalysis offers another green alternative. For example, the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener solvent, tert-amyl alcohol. nih.gov This enzymatic approach can be conducted under mild conditions with high yields. Furthermore, the use of water as a solvent in organic reactions is a key aspect of green chemistry, and various methods for the synthesis of nitrogen-containing heterocycles in aqueous media have been developed. thieme-connect.com

| Green Approach | Key Feature | Example Reaction | Reference |

| One-pot synthesis | Use of aqueous methanol and catalytic base | Reaction of benzil and ethylene diamine | tandfonline.comtandfonline.com |

| Biocatalysis | Use of an immobilized lipase | Synthesis of pyrazinamide derivatives | nih.gov |

| Aqueous synthesis | Use of water as a solvent | Synthesis of pyrazole (B372694) derivatives | thieme-connect.com |

Targeted Synthesis of Pyrazine Carboxylic Acid Derivatives

The synthesis of specific pyrazine carboxylic acid derivatives often requires a multi-step approach, starting with the construction of a suitable pyrazine precursor followed by functional group manipulations.

Synthesis of Pyrazine-2,3-dicarboxylic Acid and its Anhydride Intermediates

Pyrazine-2,3-dicarboxylic acid is a valuable precursor for the synthesis of various pyrazine-containing compounds. A common method for its preparation involves the oxidation of quinoxaline. blogspot.comum.edu.my Quinoxaline can be synthesized by the condensation of o-phenylenediamine (B120857) with glyoxal. blogspot.com The subsequent oxidation of the benzene (B151609) ring of quinoxaline, often with potassium permanganate (B83412), cleaves the fused ring to yield pyrazine-2,3-dicarboxylic acid. blogspot.comum.edu.my

A greener alternative to the traditional potassium permanganate oxidation, which generates significant manganese waste, involves using sodium chlorate (B79027) as the oxidant in an acidic system with a copper sulfate (B86663) catalyst. google.com

Pyrazine-2,3-dicarboxylic anhydride can be readily prepared from the corresponding dicarboxylic acid by treatment with a dehydrating agent such as acetic anhydride or oxalyl chloride. acs.org This anhydride is a reactive intermediate that can be used to synthesize esters, amides, and other derivatives.

| Starting Material | Reagents | Product | Reference |

| Quinoxaline | 1. KMnO4, H2O, heat; 2. HCl | Pyrazine-2,3-dicarboxylic acid | blogspot.comum.edu.my |

| Quinoxaline | NaClO3, CuSO4, H2SO4, H2O | Pyrazine-2,3-dicarboxylic acid | google.com |

| Pyrazine-2,3-dicarboxylic acid | Acetic anhydride or Oxalyl chloride | Pyrazine-2,3-dicarboxylic anhydride | acs.org |

Synthetic Strategies for 5-Isopropylpyrazine-2-carboxylic Acid Precursors and Analogs

Minisci Radical Alkylation in the Synthesis of 5-Isopropylpyrazine-2-carbonitrile as a Precursor

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles, making it highly suitable for functionalizing the pyrazine ring. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. wikipedia.org To synthesize the key precursor, 5-isopropylpyrazine-2-carbonitrile, a Minisci radical alkylation can be employed to introduce the isopropyl group onto the pyrazine-2-carbonitrile scaffold.

The alkyl radical required for the reaction can be generated from various sources. Classically, this involves the oxidative decarboxylation of a carboxylic acid (e.g., isovaleric acid to generate an isopropyl radical) using silver nitrate (B79036) and a persulfate oxidant. wikipedia.org More modern and milder methods have been developed, such as photoredox-mediated approaches. nih.govrsc.org For instance, a photoredox-mediated Minisci reaction can utilize easily accessible alkyl boronic acids as the radical source in the presence of a photocatalyst like [Ru(bpy)₃]Cl₂ and an oxidant. nih.govrsc.org This method offers excellent functional group tolerance and is applicable to a broad range of N-heteroarenes and alkyl groups. nih.gov The alkylation of pyrazine systems, like other N-heteroarenes, typically occurs at the electron-deficient positions, which in the case of pyrazine-2-carbonitrile would be directed to the positions ortho and para to the nitrogen atoms, favoring substitution at C-5.

Conversion Pathways from Pyrazine-2-carbonitrile Derivatives to this compound and its Analogs

Once the isopropyl group is installed to form 5-isopropylpyrazine-2-carbonitrile, the next crucial step is the conversion of the nitrile functional group into a carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved through hydrolysis.

The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions. The specific conditions, such as temperature and pH, must be carefully controlled to ensure the complete conversion of the nitrile group without promoting unwanted side reactions. mdpi.com For instance, studies on related pyrazine derivatives have shown that partial hydrolysis of a nitrile to an amide can be achieved under controlled conditions, suggesting that more vigorous conditions (e.g., strong acid or base and heat) would lead to the full hydrolysis to the carboxylic acid. mdpi.com This two-step sequence—Minisci alkylation followed by nitrile hydrolysis—represents a viable and strategic pathway to access this compound.

Methodologies for Direct Carboxylic Acid Functionalization in Pyrazines

Directly installing a carboxylic acid group onto a pyrazine ring is a challenging but valuable transformation. While direct C-H carboxylation is difficult, functionalization is often achieved by introducing a precursor group that can be subsequently converted to a carboxylic acid.

One such methodology involves the oxidation of an alkyl group already present on the pyrazine ring. For example, a process for preparing 5-methylpyrazine-2-carboxylic acid involves the oxidation of a methyl group on the pyrazine ring using an inorganic oxidizer. google.com This is followed by acidification and decarboxylation steps to yield the final product. google.com This strategy could theoretically be applied where an isopropyl group is oxidized, although this would be a more complex transformation than oxidizing a methyl group.

Another approach involves multi-step sequences starting from readily available materials. For instance, 3-aminopyrazine-2-carboxylic acid methyl ester can be used as a starting material and subjected to a series of reactions including hydroxylation, chlorination, condensation, and finally hydrolysis to obtain a functionalized pyrazine-2-carboxylic acid. google.com These multi-step routes, while less direct, provide reliable access to specifically substituted pyrazine carboxylic acids. Furthermore, decarboxylation reactions of more elaborately substituted pyrazinedicarboxylic acids can also serve as a method to arrive at the desired mono-carboxylic acid product. google.comnih.gov

Stereoselective Synthesis and Chiral Resolution in Pyrazine Carboxylic Acid Chemistry

The introduction of stereocenters in pyrazine carboxylic acid derivatives is a critical aspect of medicinal chemistry, as the pharmacological and toxicological properties of enantiomers can vary significantly. mdpi.com For precursors and analogs of this compound, controlling stereochemistry can be achieved through two primary strategies: stereoselective synthesis, which creates a specific stereoisomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org

Stereoselective synthesis in the context of pyrazine chemistry often involves the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. mdpi.com These methods aim to direct the formation of a new stereocenter with a high degree of selectivity, thus avoiding the need for separating enantiomers later in the synthetic sequence. For instance, the asymmetric synthesis of related heterocyclic compounds like pyrazolopiperidines has been successfully achieved using chiral sulfinamides as auxiliaries. researchgate.net This approach could theoretically be adapted to introduce a chiral center on a precursor to a substituted pyrazine carboxylic acid.

Chiral resolution, on the other hand, is a well-established technique for separating enantiomers when a stereoselective synthesis is not feasible or is inefficient. wikipedia.org This can be accomplished through several methods, including the formation of diastereomeric salts, enzymatic resolution, and chiral chromatography.

One of the most common methods for resolving carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral resolving agent.

Enzymatic resolution offers a highly selective alternative for separating enantiomers. researchgate.net Lipases, for example, can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This method has been successfully applied to the resolution of piperazine-2-carboxylic acid derivatives, a structurally related class of compounds. researchgate.net

The following table provides examples of chiral resolving agents and enzymes that could be applicable for the resolution of pyrazine carboxylic acid derivatives, based on their successful use with analogous compounds.

| Resolving Agent/Enzyme | Type of Resolution | Substrate Class | Reference |

| (+)-Cinchotoxine | Diastereomeric Salt Crystallization | Racemic Tartaric Acid | wikipedia.org |

| (-)-Malic Acid | Diastereomeric Salt Crystallization | Racemic Bases | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Diastereomeric Salt Crystallization | Racemic Bases | libretexts.org |

| Alcalase | Enzymatic Kinetic Resolution | Racemic Piperazine-2-carboxylic acid esters | researchgate.net |

| Porcine Pancreas Lipase (PPL) | Enzymatic Resolution | Racemic Amino Acid Esters | researchgate.net |

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. While often used for analytical purposes, preparative chiral chromatography can be employed to isolate enantiomerically pure compounds.

In the context of synthesizing precursors to this compound, a stereocenter could be introduced at the isopropyl group. For example, if a chiral building block containing an isopropyl group with a defined stereochemistry is used in the synthesis of the pyrazine ring, a stereoselective synthesis of the final product could be achieved.

The table below outlines potential stereoselective synthetic strategies and their applicability to pyrazine carboxylic acid precursors.

| Stereoselective Strategy | Description | Applicability to Pyrazine Carboxylic Acid Precursors |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | A chiral amino acid with an isopropyl side chain, such as valine, could potentially be used as a precursor to introduce a stereocenter. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. It is removed in a subsequent step. | A chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of an isopropyl group. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A chiral catalyst could be employed in a reaction that creates the stereocenter on the isopropyl group or an adjacent position. |

Ultimately, the choice between stereoselective synthesis and chiral resolution depends on various factors, including the efficiency of the stereoselective reaction, the cost and availability of chiral starting materials or catalysts, and the ease of separation of diastereomers or enantiomers.

Advanced Spectroscopic and Analytical Characterization of Pyrazine Carboxylic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through the analysis of chemical shifts, coupling constants, and integration in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. nih.gov For 5-Isopropylpyrazine-2-carboxylic acid, specific signals corresponding to the isopropyl group and the pyrazine (B50134) ring protons are expected.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

A doublet for the two equivalent methyl groups of the isopropyl substituent.

A septet for the single methine proton of the isopropyl group, split by the six adjacent methyl protons.

Two distinct signals for the two protons on the pyrazine ring, likely appearing as doublets due to coupling with each other. chemicalbook.com

A broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, nine distinct signals would be anticipated, corresponding to the carboxylic acid carbon, the four unique carbons of the pyrazine ring, and the three carbons of the isopropyl group (one methine and two equivalent methyls). researchgate.netchemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound The following table outlines the predicted chemical shifts (δ) in ppm for the primary protons and carbons of the target molecule, based on data from analogous pyrazine derivatives. nih.govresearchgate.netimist.ma

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH(CH₃)₂ | 3.2 - 3.5 | Septet | ~7.0 |

| ¹H | -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 |

| ¹H | Pyrazine-H3 | ~9.2 | Doublet | ~1.5 |

| ¹H | Pyrazine-H6 | ~8.7 | Doublet | ~1.5 |

| ¹H | COOH | 12.0 - 13.0 | Broad Singlet | N/A |

| ¹³C | COOH | 165 - 170 | N/A | N/A |

| ¹³C | Pyrazine-C2 | 145 - 150 | N/A | N/A |

| ¹³C | Pyrazine-C3 | 143 - 148 | N/A | N/A |

| ¹³C | Pyrazine-C5 | 155 - 160 | N/A | N/A |

| ¹³C | Pyrazine-C6 | 130 - 135 | N/A | N/A |

| ¹³C | -CH(CH₃)₂ | 30 - 35 | N/A | N/A |

| ¹³C | -CH(CH₃)₂ | 20 - 25 | N/A | N/A |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. psu.eduresearchgate.net For this compound, the spectrum would be dominated by characteristic absorptions for the carboxylic acid and the substituted pyrazine ring.

Key vibrational modes include:

O-H Stretch: A very broad and strong absorption band is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid is expected between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the pyrazine ring would likely place this absorption closer to the lower end of the range.

C-H Stretches: Absorptions for the sp³ hybridized C-H bonds of the isopropyl group would appear just below 3000 cm⁻¹, while the sp² C-H bonds on the pyrazine ring would appear just above 3000 cm⁻¹.

Pyrazine Ring Vibrations: The pyrazine ring exhibits several characteristic stretching and bending vibrations. C=N and C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. istanbul.edu.trorientjchem.org Ring breathing modes and out-of-plane C-H bending also provide fingerprint absorptions at lower wavenumbers. core.ac.ukresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl Group | C-H Stretch | 2850 - 2970 | Medium |

| Pyrazine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the m/z value to several decimal places, allowing for the unambiguous determination of the molecular formula. researchgate.netresearchgate.net

For this compound (C₉H₁₀N₂O₂), the expected monoisotopic mass is approximately 178.0742 g/mol . HRMS analysis would seek to find a molecular ion peak [M+H]⁺ at m/z 179.0815, confirming the elemental composition. acs.org

The fragmentation pattern observed in the mass spectrum can also support the proposed structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) or the entire carboxyl group ([M-COOH]⁺). youtube.comlibretexts.org Other likely fragmentations for this specific molecule would involve the loss of the isopropyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which precise bond lengths, bond angles, and intermolecular interactions can be calculated.

For pyrazine carboxylic acid derivatives, X-ray crystallography would reveal key structural features such as the planarity of the pyrazine ring and the conformation of the isopropyl and carboxylic acid substituents relative to the ring. nih.gov A critical aspect of the analysis would be the characterization of the hydrogen bonding network. It is expected that strong hydrogen bonds would form between the carboxylic acid proton of one molecule and a nitrogen atom of the pyrazine ring or the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers or extended supramolecular structures in the crystal lattice. researchgate.net

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. sielc.com

A typical purity analysis for this compound would involve a reverse-phase HPLC method, likely using a C18 column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid modifier like formic or acetic acid. nih.gov The compound would be detected by a UV detector, set to a wavelength where the pyrazine ring absorbs strongly. A single, sharp peak would indicate a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly valuable as it can simultaneously provide the retention time and confirm the molecular weight of the compound, offering a high degree of confidence in its identification, even in complex matrices. google.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula.

For this compound, with the molecular formula C₉H₁₀N₂O₂, the theoretical elemental composition is calculated as follows:

Interactive Data Table: Theoretical Elemental Composition of C₉H₁₀N₂O₂

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 60.66% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.66% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.72% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.96% |

| Total | - | - | 178.191 | 100.00% |

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's empirical formula and purity. researchgate.net

Theoretical and Computational Investigations of Pyrazine Carboxylic Acids

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazine (B50134) carboxylic acid derivatives. ijournalse.orgsemanticscholar.org These methods are used to calculate a variety of molecular descriptors that are key to understanding a compound's behavior.

DFT calculations, using functionals like B3LYP with basis sets such as 6-31G(d), allow for the precise determination of electronic parameters. ijournalse.org These parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it relates to the molecule's stability and reactivity; a smaller gap often suggests higher reactivity. semanticscholar.org For instance, studies on various pyrazine derivatives have shown how different substituents, such as methyl or bromo groups, can alter the HOMO-LUMO gap, thereby influencing the molecule's electronic properties. semanticscholar.org

Other calculated properties include Natural Bond Orbital (NBO) charges, bond lengths, dipole moments, electron affinities, and heats of formation. semanticscholar.org These descriptors provide a comprehensive electronic profile of the molecule. Vibrational frequency analysis is another application of quantum calculations, often performed using methods like the Hartree-Fock level of theory, to predict and corroborate experimental infrared (IR) spectra. tubitak.gov.trorientjchem.org Such calculations can confirm molecular structure and identify characteristic vibrational modes, like the red shift in an N-H stretching frequency, which indicates a weakening of the bond. tubitak.gov.tr

| Ionization Energy | Energy required to remove an electron from a neutral atom or molecule. | mdpi.com |

Molecular Docking Studies of Pyrazine Carboxylic Acid Derivatives with Biological Targets

Molecular docking is a computational technique widely used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For pyrazine carboxylic acid derivatives, docking studies have been performed to investigate their potential as inhibitors of various biological targets.

A notable example involves the docking of pyrazine-2-carboxylic acid derivatives against the InhA protein of Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for antitubercular drugs. researchgate.netresearchgate.netsemanticscholar.org In these studies, the geometry of the ligands is first optimized using semi-empirical methods like AM1 before being docked into the active site of the protein. researchgate.netsemanticscholar.org The results are often evaluated using scoring functions, such as the MolDock score or rerank score, which estimate the binding affinity. researchgate.net A lower score generally indicates a more favorable binding interaction. researchgate.netsemanticscholar.org For example, a study showed that a pyrazine-2-carboxylic acid derivative with an aliphatic side chain had a lower rerank score (-86.4047 kcal/mol) compared to derivatives with aromatic or cyclic side chains, suggesting stronger potential inhibitory activity. researchgate.netsemanticscholar.org

Other targets for pyrazine derivatives include GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis, and various protein kinases that play roles in cancer and other diseases. rjpbcs.comresearchgate.netnih.gov

A critical outcome of molecular docking is the detailed profile of interactions between the ligand and the amino acid residues in the protein's binding site. nih.govacs.org Pyrazine-based compounds are adept at forming a variety of interactions due to their heteroaromatic nature, which combines polar and non-polar characteristics. nih.govacs.org

The most common interactions observed for pyrazine derivatives include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. nih.govacs.orgresearchgate.net Additionally, the carboxylic acid group and any amide linkers can participate as both hydrogen bond donors and acceptors. researchgate.netsemanticscholar.org Docking studies with the InhA protein revealed hydrogen bonding with residues like Glycine14, Threonine39, and Phenylalanine41. semanticscholar.org

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking or π-cation interactions with aromatic residues of the protein, such as Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His). researchgate.net These interactions are crucial for orienting the ligand within the binding pocket. researchgate.net

Hydrophobic Interactions: Alkyl groups, such as the isopropyl group in 5-isopropylpyrazine-2-carboxylic acid, contribute to binding through hydrophobic interactions with non-polar residues in the active site, like Leucine and Isoleucine. semanticscholar.orgresearchgate.net

Traditional docking approaches often treat the protein receptor as a rigid structure, which is a significant simplification. nih.gov In reality, proteins are flexible and can undergo conformational changes upon ligand binding (an "induced fit"). nih.gov To account for this, more advanced docking protocols incorporate protein flexibility.

One method is to use a "flexible ligand docking approach" where the ligand is flexible, but only key side chains of the protein's active site are allowed to move. nih.gov A more comprehensive approach combines docking with Molecular Dynamics (MD) simulations. researchgate.netresearchgate.net MD simulations can be used to generate an ensemble of protein conformations, which are then used for docking, a technique known as ensemble docking. nih.gov Alternatively, the top-ranked poses from a docking experiment can be subjected to MD simulations to assess the stability of the ligand-protein complex over time. researchgate.netresearchgate.netnih.gov This allows for the observation of how the protein and ligand adapt to each other, providing a more accurate and dynamic picture of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov By building a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, saving time and resources in the drug discovery process. ijournalse.org

For pyrazine derivatives, QSAR studies have been used to predict properties like odor modalities and tuberculostatic potency. nih.govnih.gov These models are built using a set of "descriptors" that quantify various aspects of the molecule's structure. These can be electronic descriptors (from quantum calculations), topological indices (describing molecular shape and connectivity), or physicochemical properties. ijournalse.orgnih.gov

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create the mathematical model. ijournalse.orgsemanticscholar.org For example, a 2D-QSPR (Quantitative Structure-Property Relationship) study on the odor thresholds of 78 pyrazine derivatives used MLR to build a predictive model based on electronic and quantum chemical descriptors calculated with DFT. ijournalse.org QSAR studies have revealed that both electronic and topological features contribute to the biological activity of pyrazine compounds. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the more static pictures from methods like docking. researchgate.net By simulating the movements of atoms over time, MD can be used to study the conformational behavior of this compound and its derivatives, as well as to elucidate the detailed mechanisms of their binding to biological targets. researchgate.net

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose obtained from docking. researchgate.net Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the atoms from their initial positions, potential energy variations, and the pattern of hydrogen bonds over time. researchgate.net A stable complex will typically show low and converged RMSD values throughout the simulation. researchgate.netresearchgate.net

MD simulations are also invaluable for studying conformational changes in both the ligand and the protein upon binding. researchgate.net For carboxylic acids, the conformation of the -COOH group (syn vs. anti) can be influenced by the solvent environment, and MD simulations can explore this equilibrium. nih.gov Furthermore, these simulations can reveal the pathways of ligand entry or exit from a binding site and highlight the key interactions that stabilize the transition states, offering a deeper understanding of the binding mechanism. acs.org

In Silico Prediction of Metabolites and Metabolic Pathways of Pyrazine Carboxylic Acids

The metabolic fate of a compound is a critical aspect of its biological profile. Computational (in silico) methods are increasingly used to predict how a molecule like this compound might be metabolized by the body, primarily by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

These predictive tools can be broadly categorized as ligand-based or structure-based. nih.gov

Knowledge-Based Systems: These programs use a predefined library of biotransformation rules derived from known metabolic reactions. nih.gov When a new molecule is input, the system applies these rules to predict the structures of likely metabolites. Examples of such systems include those that predict metabolic pathways in mammals or through biodegradation. nih.gov

Machine Learning and Reactivity Models: More advanced methods use machine learning or quantum chemical calculations to predict the most likely sites of metabolism (SOMs) on a molecule. nih.govresearchgate.net These approaches can identify which atoms (e.g., specific carbon or hydrogen atoms) are most susceptible to enzymatic attack, such as hydroxylation or dealkylation. researchgate.net Programs like RS-WebPredictor and BioTransformers can predict which CYP isoforms are likely to be involved in the metabolism of a compound and the resulting metabolites. researchgate.net

For pyrazine carboxylic acids, these tools can predict potential metabolic transformations such as hydroxylation of the pyrazine ring or the isopropyl group, or O-dealkylation if ether groups are present. researchgate.net Combining these predictions with docking studies into the active sites of CYP enzymes can provide a comprehensive forecast of a compound's metabolic profile. nih.govresearchgate.net

Biological Activities and Mechanisms of Action of Pyrazine Carboxylic Acid Derivatives in Vitro

Antimycobacterial Efficacy of Pyrazine (B50134) Carboxylic Acid Derivatives

The pyrazine ring is a core scaffold in the development of antimycobacterial agents, most notably represented by pyrazinamide (B1679903) (PZA), a first-line drug for treating tuberculosis (TB). The biological efficacy of derivatives of pyrazine carboxylic acid, including 5-Isopropylpyrazine-2-carboxylic acid, is an area of intensive research.

Pyrazinoic acid (POA) is the biologically active form of the prodrug pyrazinamide. nih.govminia.edu.egnih.gov Its ability to inhibit the growth of Mycobacterium tuberculosis is notably dependent on pH. nih.govminia.edu.egnih.gov Research demonstrates that POA and its analogs, such as salicylic (B10762653) acid and benzoic acid, function as protonophores. nih.govminia.edu.egnih.gov This mechanism involves the protonated form of the acid diffusing across the mycobacterial cell membrane. nih.govminia.edu.eg Once inside the neutral pH of the cytoplasm, the acid releases its proton, leading to cytoplasmic acidification. nih.govminia.edu.egnih.gov This disruption of the proton motive force and the uncoupling of oxidative phosphorylation are considered the primary mechanisms of action, rather than the inhibition of a specific enzyme. nih.govminia.edu.egnih.gov

Another identified mechanism for pyrazinamide and its analogs is the inhibition of the mycobacterial fatty acid synthase I (FASI) enzyme system. nih.gov Studies on purified FASI from a recombinant M. smegmatis strain showed that both PZA and its analog 5-chloropyrazinamide (5-Cl-PZA) could inhibit NADPH oxidation in a concentration-dependent manner, consistent with competitive inhibition of FASI.

Direct studies focusing specifically on this compound derivatives are not extensively detailed in the available literature. However, research into analogous compounds with different alkyl substitutions at the 5-position of the pyrazine ring provides valuable insight into the structure-activity relationship (SAR).

For instance, derivatives of 5-tert-butyl-pyrazine-2-carboxylic acid have been synthesized and evaluated. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity in one study, with a 72% inhibition against Mycobacterium tuberculosis.

Furthermore, a broad range of 5-alkylamino-N-phenylpyrazine-2-carboxamides, with alkyl chains from propylamino to octylamino, have been assessed for their antimycobacterial properties. nih.gov Several of these compounds exhibited significant activity against M. tuberculosis H37Ra with low cytotoxicity. nih.gov This indicates that modifications at the 5-position with various alkyl groups can yield potent antimycobacterial agents.

Table 1: Antimycobacterial Activity of Selected Pyrazine Carboxylic Acid Derivatives

| Compound | Target Strain | Activity |

|---|---|---|

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% inhibition |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | M. tuberculosis | 90% inhibition nih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 65% inhibition @ 6.25 µg/mL |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | IC90 = 16.87 µg/mL minia.edu.egnih.govsigmaaldrich.com |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | MIC = 1.56 µg·mL⁻¹ mdpi.comnih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | MIC = 3.13 µg·mL⁻¹ mdpi.comnih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC = 1.56 µg/mL nih.gov |

Beyond the disruption of membrane potential and fatty acid synthesis, researchers have explored other specific molecular targets for pyrazine carboxylic acid derivatives.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. mdpi.comnih.gov Its essential role makes it a prime target for new anti-tubercular drugs. mdpi.com Molecular docking studies on certain 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have suggested that these molecules can bind to DprE1, indicating a potential mechanism for their observed antimycobacterial activity. mdpi.comnih.gov

Glucosamine-6-phosphate (GlcN-6-P) synthase is another enzyme that has been investigated as a potential target. This enzyme is crucial for the biosynthesis of amino sugars, which are essential components of the bacterial cell wall. Molecular docking studies of novel pyrazine-2-carboxylic acid derivatives coupled with piperazines have shown good inhibition potential against GlcN-6-P synthase, suggesting this as a possible mechanism for their antibacterial activity. rjpbcs.com

Antifungal Properties of Pyrazine Carboxylic Acid Derivatives

In addition to their antimycobacterial effects, various derivatives of pyrazine carboxylic acid have demonstrated notable antifungal properties. A range of amides and thioamides have been synthesized and tested against several fungal strains, showing that structural modifications can tune the biological activity towards antifungal efficacy. nih.govresearchgate.net Thioamide derivatives, in particular, have often exhibited higher in vitro antimicrobial activity compared to their corresponding amides. nih.govresearchgate.net

The dermatophyte Trichophyton mentagrophytes has been identified as a particularly susceptible fungal strain to certain pyrazine carboxylic acid derivatives. In one study, 5-benzoylpyrazine-2-carbothioamide (3a) was found to have the highest antifungal effect against this strain, with a Minimum Inhibitory Concentration (MIC) of less than 1.95 µM/mL. nih.govresearchgate.net Another compound, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, also showed a high antifungal effect against T. mentagrophytes, with an MIC of 62.5 µmol/L.

Table 2: Antifungal Activity of Selected Pyrazine Carboxylic Acid Derivatives

| Compound | Target Strain | Activity (MIC) |

|---|---|---|

| 5-benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | <1.95 µM/mL nih.govresearchgate.net |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/L |

Antiproliferative and Anticancer Research on Pyrazine Carboxylic Acid Hybrids

The pyrazine scaffold is also being explored for its potential in cancer therapy. Researchers have synthesized and evaluated novel pyrazinoic acid derivatives and hybrids for their cytotoxic activity against various human cancer cell lines.

A series of pyrazinoic acid derivatives were evaluated against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. One of the most potent compounds showed moderate cytotoxicity with IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against these cell lines, respectively. Notably, this compound exhibited a selectivity index of 9.02 when tested against a non-tumoral lung cell line, indicating a degree of specificity for cancer cells. The mechanism of action for this compound was linked to the induction of apoptosis.

Hybrid molecules combining the pyrazine ring with natural products known for their anticancer properties have also been developed. For example, hybrids of ligustrazine (a pyrazine derivative) and curcumin (B1669340) have shown significant inhibitory effects on lung cancer cell lines (A549 and A549/DDP), with IC50 values ranging from 0.60 to 2.85 µM. The proposed mechanism involves the inhibition of thioredoxin reductase (TrxR) and the promotion of reactive oxygen species (ROS) accumulation in cancer cells. Similarly, pyrazine-fused triterpenoid (B12794562) derivatives have exhibited significant antiproliferative activity, with one compound showing IC50 values of 3.53 µM, 4.42 µM, and 5.13 µM against SF-763, B16, and HeLa cell lines, respectively.

Table 3: Anticancer Activity of Selected Pyrazine Carboxylic Acid Derivatives/Hybrids

| Compound/Hybrid | Cell Line(s) | Activity (IC50) |

|---|---|---|

| Pyrazinoic Acid Derivative (P16) | A549 (lung), MCF-7 (breast), HT-29 (colon) | 6.11 µM, 10.64 µM, 14.92 µM |

| Ligustrazine-Curcumin Hybrid (79) | A549, A549/DDP (lung) | 0.60 - 2.85 µM |

| Pyrazine-fused Triterpenoid (12a) | SF-763, B16, HeLa | 3.53 µM, 4.42 µM, 5.13 µM |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazinamide (PZA) |

| Pyrazinoic acid (POA) |

| Salicylic acid |

| Benzoic acid |

| 5-chloropyrazinamide (5-Cl-PZA) |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid |

| 5-alkylamino-N-phenylpyrazine-2-carboxamides |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide |

| 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids |

| 5-benzoylpyrazine-2-carbothioamide |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone |

| Ligustrazine |

| Curcumin |

| Piperlongumine |

Evaluation in Human Cancer Cell Lines

Derivatives of pyrazine-2-carboxylic acid have been the subject of numerous studies to evaluate their potential as anticancer agents. A variety of these compounds have demonstrated cytotoxic effects against several human cancer cell lines.

For instance, a series of pyrazinoic acid derivatives were synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. One of the most potent compounds, designated as P16, exhibited significant cytotoxicity with IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against the A549, MCF-7, and HT-29 cell lines, respectively. Notably, this compound showed a degree of selectivity, with a lower effect on the non-tumoral lung cell line MRC5, indicated by a selectivity index of 9.02 for A549 cells. Another compound from the same series, P5, also showed moderate cytotoxicity, particularly against the MCF-7 cell line with an IC50 of 8.90 μM.

In another study, homolytic aroylation of the pyrazine nucleus yielded 5-aroylpyrazine-2-carboxylic acid derivatives. Among these, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated a promising 90% inhibition against Mycobacterium tuberculosis and was also evaluated for its cytotoxicity. nih.gov Furthermore, a computational study using QSAR and DFT on substituted amides of pyrazine-2-carboxylic acids was conducted to understand the features related to their cytotoxicity. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyrazine carboxylic acid derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | Activity (IC50/Inhibition) |

| Pyrazinoic acid derivative (P16) | A549 (Lung) | IC50: 6.11 μM |

| MCF-7 (Breast) | IC50: 10.64 μM | |

| HT-29 (Colon) | IC50: 14.92 μM | |

| Pyrazinoic acid derivative (P5) | MCF-7 (Breast) | IC50: 8.90 μM |

| A549 (Lung) | IC50: 14.09 μM | |

| HT-29 (Colon) | IC50: 16.38 μM | |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | M. tuberculosis | 90% inhibition |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | MIC: 1.56 μg·mL⁻¹ (5 μM) |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | MIC: 3.13 μg·mL⁻¹ |

This table is generated based on available data and is for informational purposes only.

Modulation of Cell Signaling Pathways (e.g., RhoA, Farnesyl Transferase FTase-p38 signaling axis)

The biological activities of pyrazine carboxylic acid derivatives are often linked to their ability to modulate specific cell signaling pathways. Research has indicated that these compounds can influence pathways involved in cell growth, proliferation, and survival.

One area of investigation has been the effect of these derivatives on the PI3K/Akt signaling pathway. For example, a derivative of tetramethylpyrazine, when combined with caffeic acid and a nitrone group (compound 22a), was found to exert its neuroprotective effect against t-BHP-induced injury through the activation of the PI3K/Akt signaling pathway. researchgate.net

Furthermore, pyrazine derivatives have been explored as inhibitors of protein kinases, which are crucial components of many signaling cascades. A patent review highlighted that inhibitors of protein kinases, applicable as antiproliferative agents, are a promising area of research for pyrazine-based compounds. nih.gov This suggests a broad potential for these derivatives to interfere with signaling pathways that are often dysregulated in cancer.

While direct evidence linking this compound to the Farnesyl Transferase (FTase)-p38 signaling axis is not prominently available in the reviewed literature, the general activity of pyrazine derivatives as modulators of signaling pathways suggests this could be a potential area for future investigation.

Other Investigated Biological Activities

Beyond their anticancer potential, pyrazine carboxylic acid derivatives have been explored for a range of other biological activities.

Several pyrazine-2-carboxylic acid derivatives have demonstrated notable antioxidant properties. These compounds are capable of scavenging free radicals, which are implicated in a variety of diseases. A study on novel pyrazine-2-carboxylic acid derivatives of piperazines revealed that some of these compounds exhibited good antioxidant activity when tested using the ABTS and DPPH methods. rjpbcs.com Specifically, the derivative (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) showed good antioxidant capacity. rjpbcs.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. rjpbcs.com

The neuroprotective potential of pyrazine derivatives has been an area of significant research interest. Tetramethylpyrazine (TMP), a compound found in some traditional medicines, and its synthetic derivatives have been shown to have multifaceted neuroprotective mechanisms. These include the inhibition of oxidative damage, inflammation, calcium overload, and glutamate (B1630785) excitotoxicity. nih.gov

More specifically, cinnamic acid-pyrazine hybrids have been synthesized to enhance neurovascular protection. mdpi.com Certain derivatives demonstrated the ability to protect human microvascular endothelial cells (HMEC-2) and human neuroblastoma cells (SH-SY5Y) from free radical damage. mdpi.com For instance, one such derivative showed strong activity in HBMEC-2 cells with an EC50 value of 3.55 μM. mdpi.com Another study on tetramethylpyrazine derivatives identified a compound that provided neuroprotection by activating the PI3K/Akt signaling pathway. researchgate.net

Pyrazine carboxamides have emerged as a promising new class of compounds with potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Starting from a high-throughput screening hit, structure-activity relationship (SAR) studies led to the development of analogues with significantly improved potency. Some of these pyrazine carboxamides exhibited EC50 values as low as 25 nM against T. b. brucei. These compounds were also found to be highly selective for T. brucei over mammalian cell lines. nih.gov

The potential of pyrazine derivatives and their analogs as antidiabetic agents has been explored, with some compounds showing inhibitory effects on key enzymes involved in glucose metabolism. While direct and extensive data on this compound is limited, studies on analogous structures provide insight into their potential.

A patent review of pyrazine derivatives mentioned antidiabetic effects as one of their noteworthy pharmacological properties. nih.gov More specific research on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazines, has shown promising results. mdpi.com A series of these derivatives were screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. Several of the synthesized ester and hydrazide derivatives demonstrated excellent inhibition, with IC50 values significantly lower than the reference drug, acarbose. mdpi.com For example, some hydrazide derivatives displayed IC50 values in the range of 5.10 to 5.21 μM against α-amylase. mdpi.com

The following table presents the in vitro α-amylase inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives.

| Compound/Derivative | Target Enzyme | Activity (IC50) |

| Pyrazolo[3,4-b]pyridine ester derivative (6b) | α-amylase | 5.14 μM |

| Pyrazolo[3,4-b]pyridine ester derivative (6c) | α-amylase | 5.15 μM |

| Pyrazolo[3,4-b]pyridine ester derivative (6g) | α-amylase | 5.20 μM |

| Pyrazolo[3,4-b]pyridine hydrazide derivative (7d) | α-amylase | 5.12 μM |

| Pyrazolo[3,4-b]pyridine hydrazide derivative (7f) | α-amylase | 5.10 μM |

| Acarbose (Reference) | α-amylase | 200.1 ± 0.15 μM |

This table is generated based on available data for pyrazine analogs and is for informational purposes only. mdpi.com

In Vitro Metabolic Transformations and Metabolite Identification of Pyrazine Carboxylic Acids (e.g., hydroxylation and glucuronidation)

While specific in vitro metabolic studies on this compound are not extensively detailed in the available literature, the metabolic fate of structurally related pyrazine compounds provides significant insight into its probable biotransformations. The metabolism of pyrazines, particularly alkylpyrazines found in food products, has been a subject of research, revealing key enzymatic pathways.

For pyrazine carboxylic acid derivatives, two primary metabolic transformations are anticipated: hydroxylation and glucuronidation. These pathways are common for xenobiotics, facilitating their detoxification and excretion.

Hydroxylation

Hydroxylation is a crucial Phase I metabolic reaction that introduces a hydroxyl (-OH) group into a compound, increasing its polarity. In the context of pyrazine rings, this can occur on the ring itself or on an alkyl side chain. Human studies on the metabolism of alkylpyrazines from coffee have demonstrated that these compounds are extensively metabolized into their corresponding pyrazine carboxylic acids. For instance, 2-methylpyrazine (B48319) is metabolized to both pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid. nih.gov This indicates that hydroxylation of the pyrazine ring is a significant metabolic step. In a human intervention study, after the consumption of coffee containing 2-methylpyrazine, 26% of the ingested dose was recovered in the urine as 5-hydroxypyrazine-2-carboxylic acid. nih.gov

Similarly, studies on 2,3,5-trimethylpyrazine (B81540) have identified various dimethylpyrazine-2-carboxylic acids as the predominant metabolites in urine, which are formed through the oxidation of one of the methyl groups to a carboxylic acid, a process that involves hydroxylation. semanticscholar.org

Glucuronidation

Glucuronidation is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to a substrate, typically at a hydroxyl, carboxyl, or amine group. This process significantly increases the water solubility of the compound, facilitating its elimination from the body. For carboxylic acid-containing drugs, the formation of acyl glucuronides is a well-established metabolic pathway. nih.govnih.gov

The enzymes responsible for the glucuronidation of carboxylic acids are primarily UDP-glucuronosyltransferases (UGTs), with UGT2B7, UGT1A3, and UGT1A9 being the main isoforms involved. nih.gov While direct evidence for the glucuronidation of this compound is lacking, its carboxylic acid functional group makes it a likely substrate for these enzymes.

However, it is noteworthy that in a study investigating the metabolites of 2,3,5-trimethylpyrazine, only negligible amounts of glucuronide conjugates were detected in urine samples. semanticscholar.org This suggests that for some pyrazine derivatives, the formation of hydroxylated and carboxylated metabolites may be the primary route of elimination, with glucuronidation playing a lesser role.

The following table summarizes the identified metabolites of a related compound, 2-methylpyrazine, from a human study, which serves as an illustrative example of pyrazine metabolism.

Table 1: In Vivo Metabolites of 2-Methylpyrazine Identified in Human Urine

| Parent Compound | Metabolite | Metabolic Transformation |

| 2-Methylpyrazine | Pyrazine-2-carboxylic acid | Oxidation of the methyl group |

| 2-Methylpyrazine | 5-Hydroxypyrazine-2-carboxylic acid | Hydroxylation of the pyrazine ring and oxidation of the methyl group |

Structure Activity Relationship Sar Studies and Rational Design of Novel Pyrazine Carboxylic Acid Derivatives

Impact of Substituents on Pyrazine (B50134) Ring (e.g., Isopropyl Group) on Biological Activity

The nature and position of substituents on the pyrazine ring are critical determinants of the biological activity of pyrazine-2-carboxylic acid derivatives. The substitution pattern influences the molecule's electronic properties, steric profile, and lipophilicity, which in turn affects its interaction with biological targets.

Research into pyrazinoic acid (POA), the active form of the antitubercular drug pyrazinamide (B1679903) (PZA), has provided valuable insights. Studies involving the synthesis of various POA analogs with substitutions at the 3, 5, and 6 positions of the pyrazine ring have been conducted to explore the SAR. It was found that alkylamino-group substitutions at the 5-position of POA can lead to compounds that are 5- to 10-fold more potent than POA itself against Mycobacterium tuberculosis. nih.gov This suggests that substituents at this position can significantly enhance antimicrobial activity.

In a study of substituted amides of pyrazine-2-carboxylic acids, compounds with a tert-butyl group at the 5-position were synthesized and evaluated. nih.govmdpi.comresearchgate.net The tert-butyl group is structurally similar to the isopropyl group, providing a basis for understanding its potential impact. The presence of this bulky alkyl group, particularly in conjunction with other substituents like a chlorine atom at the 6-position, was found to have a pronounced effect on the compound's lipophilicity and, consequently, its antimycobacterial activity. For instance, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest lipophilicity and significant antituberculotic activity, with 72% inhibition against Mycobacterium tuberculosis. mdpi.comresearchgate.net This highlights that bulky, lipophilic groups at the 5-position of the pyrazine ring can be advantageous for biological efficacy.

The following table summarizes the antimycobacterial activity and lipophilicity of selected 5-substituted pyrazine-2-carboxylic acid amides, illustrating the impact of the substituent.

| Compound | Substituent at C5 | Substituent at C6 | Amide Moiety | Inhibition of M. tuberculosis (%) | Lipophilicity (log P) | Reference |

|---|---|---|---|---|---|---|

| 2m | H | Cl | 3,5-bis(trifluoromethyl)phenyl | 61 | 5.98 | researchgate.net |

| 2o | tert-Butyl | Cl | 3,5-bis(trifluoromethyl)phenyl | 72 | 6.85 | researchgate.net |

Influence of Carboxylic Acid Modification (e.g., Esters, Amides, Thioamides) on Biological Activity and Lipophilicity

Modification of the carboxylic acid moiety at the 2-position of the pyrazine ring is a common strategy to modulate the biological activity, lipophilicity, and metabolic stability of these compounds. The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding or salt bridge interactions with target proteins. drugdesign.org However, its acidic nature can limit cell permeability and oral bioavailability.

Converting the carboxylic acid to its corresponding esters, amides, or thioamides can significantly alter these properties.

Esters: Esterification of the carboxylic acid group is another common prodrug approach. This modification neutralizes the negative charge of the carboxylate, increasing lipophilicity and potentially enhancing membrane transport. However, in some cases, esterification can lead to a complete loss of biological activity, indicating that the free carboxylic acid is essential for target interaction. drugdesign.org

Thioamides: The replacement of the carbonyl oxygen with sulfur to form a thioamide can influence the compound's electronic properties and hydrogen-bonding capabilities. Thioamides have been investigated as part of the broader exploration of pyrazine derivatives for various therapeutic applications. rsc.org

The choice of modification depends on the specific therapeutic target and desired pharmacokinetic profile. These modifications are a cornerstone of prodrug strategies designed to improve the delivery of the active carboxylic acid moiety. nih.gov

Hybrid Molecule Design Integrating Pyrazine Carboxylic Acids with Other Pharmacophores (e.g., Cinnamic Acid, Chalcone, Flavonoids)

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target biological effect. ieasrj.com This strategy has been applied to pyrazine carboxylic acids to enhance their therapeutic potential by combining their known activities with those of other well-established bioactive scaffolds.

Cinnamic Acid Hybrids: Cinnamic acid derivatives are known for a variety of biological activities. Researchers have synthesized cinnamic acid-pyrazine hybrids to enhance bioactivity in areas such as neurovascular protection. nih.gov For instance, certain cinnamate-pyrazine derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov

Chalcone and Flavonoid Hybrids: Chalcones and flavonoids are classes of natural products with a wide range of pharmacological properties, including anti-inflammatory and anticancer effects. Hybrid molecules incorporating a pyrazine moiety with a flavonoid scaffold have been synthesized and evaluated for their cytotoxic activity. nih.gov For example, a copper complex containing a flavonoid-pyrazine derivative showed significant in vitro cytotoxicity against a variety of human cancer cell lines. nih.gov The rationale behind these hybrids is to harness the beneficial properties of both components to develop more potent and selective therapeutic agents. ieasrj.com

This approach allows for the targeting of multiple disease-related pathways simultaneously, which is particularly useful for complex diseases. ieasrj.com

Prodrug Strategies for Enhanced Biological Efficacy of Pyrazine Carboxylic Acid Derivatives

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to overcome issues with solubility, permeability, stability, or targeted delivery. Pyrazinamide (PZA), a cornerstone drug for tuberculosis treatment, is a classic example of a prodrug. nih.gov PZA itself is inactive but is converted intracellularly by a mycobacterial enzyme (pyrazinamidase) into its active form, pyrazinoic acid (POA). nih.govnih.gov

The success of PZA has inspired the development of other prodrugs of pyrazinoic acid and its derivatives. nih.gov The primary goal is often to improve the delivery of the active carboxylic acid moiety. Modifications such as the creation of esters or amides, as discussed in section 6.2, are fundamental prodrug approaches. These modifications mask the polar carboxylic acid group, increasing lipophilicity and facilitating passage across biological membranes. Once inside the target cell or organism, cellular enzymes (e.g., esterases or amidases) can hydrolyze the prodrug, releasing the active carboxylic acid. nih.gov Another example is Favipiravir, an antiviral agent containing a pyrazine ring, which acts as a prodrug that requires enzymatic action to produce its active triphosphate form. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives in Pyrazine Carboxylic Acid Chemistry

Advancements in Asymmetric Synthesis of Chiral Pyrazine (B50134) Carboxylic Acids

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient methods for the asymmetric synthesis of chiral pyrazine carboxylic acids is a critical research area. While classical synthetic routes exist, future efforts will focus on creating more sophisticated and efficient catalytic asymmetric strategies to produce enantiomerically pure compounds. rsc.orgrsc.org

Future research will likely pursue several key avenues:

Novel Chiral Catalysts: The development and application of new generations of chiral catalysts are paramount. This includes the exploration of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), which can create a chiral environment through hydrogen bonding networks to control the stereochemical outcome of reactions. nih.gov Similarly, bifunctional organocatalysts that can activate both the nucleophile and electrophile simultaneously represent a promising strategy for synthesizing complex chiral pyrazines. nih.govmdpi.com